molecular formula C18H22N6O B12172607 N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B12172607
M. Wt: 338.4 g/mol
InChI Key: QSVGTCBVWADSCU-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both indole and tetrazole functional groups. These groups are known for their significant roles in medicinal chemistry and organic synthesis. The indole moiety is a common structural component in many natural products and pharmaceuticals, while the tetrazole ring is often used in drug design due to its bioisosteric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indole derivative and the tetrazole derivative separately, followed by their coupling under specific conditions.

    Synthesis of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of Tetrazole Derivative: The tetrazole ring can be formed by the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The final step involves coupling the indole and tetrazole derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, while the tetrazole ring can mimic the carboxylate group in biological systems, enhancing its binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    5-(4-Chlorophenyl)-1H-tetrazole: A compound with a similar tetrazole ring.

Uniqueness

N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to the combination of both indole and tetrazole moieties in a single molecule, which imparts it with distinct chemical and biological properties not found in other compounds with only one of these functional groups.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H22N6O/c25-17(21-15-4-5-16-14(10-15)6-9-19-16)11-18(7-2-1-3-8-18)12-24-13-20-22-23-24/h4-6,9-10,13,19H,1-3,7-8,11-12H2,(H,21,25)

InChI Key

QSVGTCBVWADSCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)NC=C3)CN4C=NN=N4

Origin of Product

United States

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